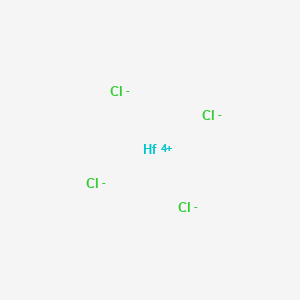
Hafnium (IV) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hafnium (IV) chloride is a useful research compound. Its molecular formula is Cl4Hf and its molecular weight is 320.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
Hafnium (IV) chloride as a Catalyst
This compound is a highly effective Lewis acid and serves as a precursor for catalysts in several chemical reactions:
- Ziegler-Natta Polymerization : HfCl₄ is utilized in the polymerization of alkenes, particularly propylene. It forms highly active catalysts that enhance the polymerization process, yielding polymers with desirable properties. The typical catalyst derived from HfCl₄ is tetrabenzylhafnium .
- Organic Synthesis : HfCl₄ has been shown to improve the efficiency of various organic reactions. For example, it facilitates the alkylation of ferrocene more effectively than aluminum trichloride due to its larger size, which reduces its tendency to complex with ferrocene . Additionally, it enhances the rate and selectivity of 1,3-dipolar cycloadditions, making it superior to other Lewis acids in specific reactions involving aldoximes .
Case Study: Activation of Organic Reactions
A study demonstrated that using this compound in organic syntheses resulted in higher yields and better control over product formation compared to traditional Lewis acids. The increased efficiency was attributed to the unique properties of hafnium as a catalyst .
Microelectronics
Chemical Vapor Deposition and Atomic Layer Deposition
This compound has been considered for use as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for producing hafnium dioxide (HfO₂) and hafnium silicate films. These materials are essential as high-k dielectrics in modern integrated circuits .
However, due to its relatively low volatility and corrosive byproducts (hydrochloric acid), this compound has been largely replaced by metal-organic precursors like tetrakis(ethylmethylamino)hafnium for these applications .
Materials Science
Synthesis of Hafnium-Based Nanoparticles
Recent research has explored the use of this compound in synthesizing hafnium dioxide nanoparticles for applications such as tumor monitoring. The nanoparticles demonstrate potential in biomedical applications due to their biocompatibility and ability to enhance imaging techniques .
Table 1: Summary of this compound Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Catalysis | Ziegler-Natta Polymerization | High activity and selectivity |
| Organic synthesis | Improved reaction yields | |
| Microelectronics | CVD/ALD for high-k dielectrics | Essential for modern electronics |
| Materials Science | Synthesis of nanoparticles | Potential in biomedical imaging |
Toxicological Studies
Impact on Biological Systems
Recent studies have investigated the toxicological effects of this compound on biological systems. One notable study found that exposure to HfCl₄ negatively affects sperm motility and viability in vitro, suggesting potential risks associated with instruments containing this compound .
Table 2: Toxicological Findings on this compound
| Concentration (mg/ml) | Total Motile Sperm Count (%) | Observations |
|---|---|---|
| Control | 73.55 ± 4.99 | Baseline motility |
| 2 | 51.90 ± 3.04 | Significant decrease from control |
| 4 | 22.30 ± 6.71 | Severe reduction in motility |
Analyse Des Réactions Chimiques
Hydrolysis and Oxychloride Formation
Hafnium(IV) chloride (HfCl₄) readily hydrolyzes in water to form hafnium oxychloride and hydrogen chloride:
HfCl4+H2O→HfOCl2+2HCl
This reaction leads to contaminated aged samples due to the formation of oxychlorides, which are also colorless .
Complexation with Organic Ligands
-
THF Complexation : HfCl₄ reacts with tetrahydrofuran (THF) to form a soluble monomeric complex:
HfCl4+2OC4H8→HfCl4(OC4H8)2
This complex is soluble in organic solvents, facilitating further reactions . -
Grignard Reagents : HfCl₄ undergoes metathesis with Grignard reagents (e.g., benzyl magnesium chloride) to form organohafnium compounds:
4C6H5CH2MgCl+HfCl4→(C6H5CH2)4Hf+4MgCl2 -
Sodium Cyclopentadienide : Reaction with sodium cyclopentadienide yields hafnocene dichloride:
2NaC5H5+HfCl4→(C5H5)2HfCl2+2NaCl
Reduction Reactions
HfCl₄ is difficult to reduce, but in the presence of phosphine ligands (e.g., P(C₂H₅)₃) and potassium-sodium alloy, it forms a dihafnium complex:
2HfCl4+2K+4P(C2H5)3→Hf2Cl6[P(C2H5)3]4+2KCl
The product is a deep green, diamagnetic edge-shared bioctahedral complex .
Polyaminoacetate Complex Formation
HfCl₄ reacts with polyaminoacetates (e.g., NTA, DTPA) to form complexes like [HfY]⁴⁺:
HfCl4+Yx−→[HfY]4+x+4Cl−
Hydrolysis and precipitation of Hf(IV) hydroxides complicate these reactions, requiring controlled pH and ligand deprotonation .
Propriétés
Formule moléculaire |
Cl4Hf |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
hafnium(4+);tetrachloride |
InChI |
InChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4 |
Clé InChI |
PDPJQWYGJJBYLF-UHFFFAOYSA-J |
SMILES canonique |
[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















